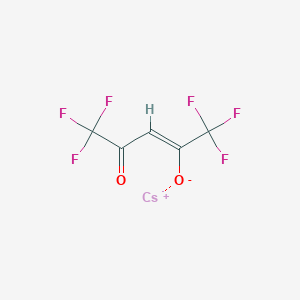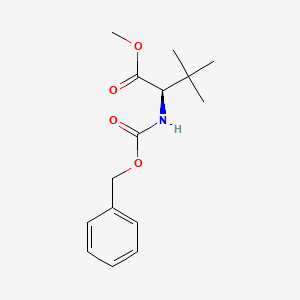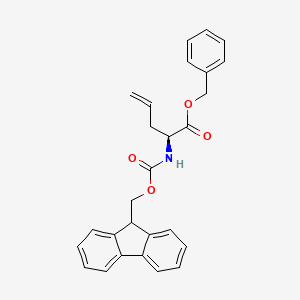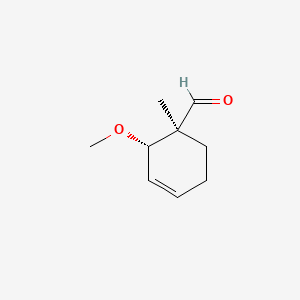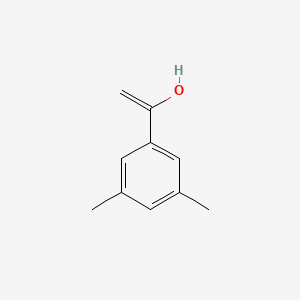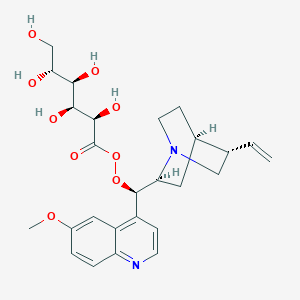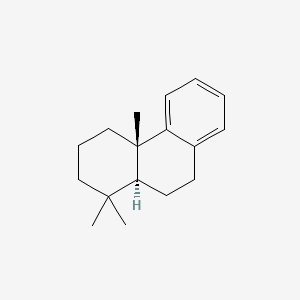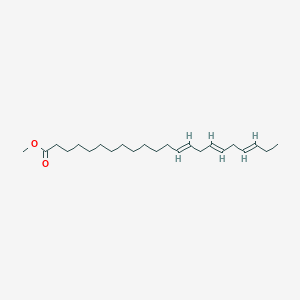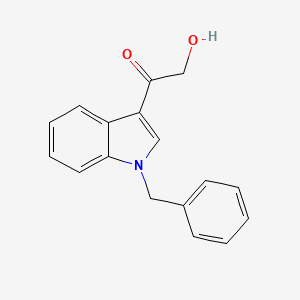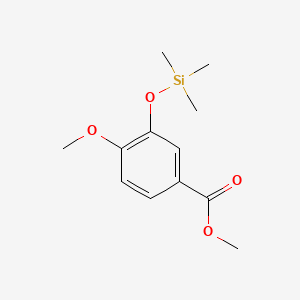
Methyl 4-methoxy-3-trimethylsilyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is an organic compound with the molecular formula C12H18O4Si. It is a derivative of benzoic acid, where the hydrogen atoms on the aromatic ring are substituted with methoxy and trimethylsiloxy groups, and the carboxylic acid group is esterified with methanol. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester typically involves the esterification of 4-Methoxy-3-(trimethylsiloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.
Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid methyl ester: Lacks the trimethylsiloxy group, making it less reactive in certain substitution reactions.
3,4,5-Trimethoxybenzoic acid methyl ester: Contains additional methoxy groups, altering its reactivity and solubility properties.
4-(Methoxycarbonyl)phenol, TMS derivative: Similar structure but with different functional groups, affecting its chemical behavior.
Uniqueness
4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is unique due to the presence of both methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability characteristics. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
55590-91-5 |
|---|---|
Molecular Formula |
C12H18O4Si |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
methyl 4-methoxy-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3 |
InChI Key |
KBCFBQHJWCDVHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


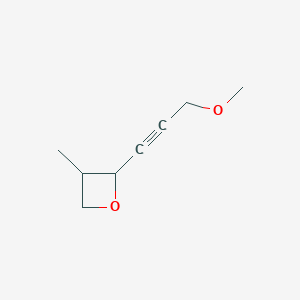
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

